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molecular formula C8H12N2 B159392 N-Phenylethylenediamine CAS No. 1664-40-0

N-Phenylethylenediamine

Cat. No. B159392
M. Wt: 136.19 g/mol
InChI Key: OCIDXARMXNJACB-UHFFFAOYSA-N
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Patent
US04381401

Procedure details

It is known to produce certain unsymetrically substituted 1,2-ethanediamines. Current processes, however, have proven unacceptable. For example, G. I. Braz et al. disclosed that the aminoethylation of aniline with ethyleneimine afforded only a 13 percent yield of N-phenyl-1,2-ethanediamine. The remaining product comprised polyamino ethyl compounds of high molecular weight. Dokl. Akad. Nauk., 59, 489 (1948), Chem. Abstr., 42, 6747 (1948).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]1[NH:10][CH2:9]1>>[C:2]1([NH:1][CH2:8][CH2:9][NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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